Disperse Orange 1
Overview
Description
Mechanism of Action
Target of Action
Disperse Orange 1, also known as 4-anilino-4’-nitroazobenzene, is an azo dye . It is primarily used for coloring purposes . The primary target of this compound is the amyloid-beta (Aβ42) protein, where it acts as an anti-amyloid agent .
Mode of Action
The mode of action of this compound involves the isomerization effect between the trans-4A4N and cis-4A4N states . This isomerization occurs during photo relaxation, which is a process where the molecule returns to its ground state after being excited by light .
Biochemical Pathways
It is known that the dye can delay both seeded and non-seeded aβ42 polymerization at substoichiometric concentrations . This suggests that this compound may interfere with the aggregation of Aβ42, a process implicated in the pathogenesis of Alzheimer’s disease .
Pharmacokinetics
Its chemical properties, such as its molecular weight of 31833 g/mol , may influence its bioavailability and pharmacokinetic profile.
Result of Action
The result of this compound’s action is the delay of Aβ42 polymerization . This could potentially mitigate the formation of amyloid plaques, which are characteristic of Alzheimer’s disease . Additionally, this compound exhibits a color change due to the isomerization effect, which can be observed at a maximum absorbance of 439nm .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the dye is useful in conducting experiments with flash photolysis , a technique that involves the use of a flash of light to induce a chemical reaction. Furthermore, the dye’s action may be affected by the presence of other substances, such as NaCl and other salts, which are often found in commercial samples of the dye .
Biochemical Analysis
Biochemical Properties
Disperse Orange 1 is known to interact with various biomolecules. It has been identified as an anti-amyloid agent, which potently delays both seeded and non-seeded Aβ42 polymerization at substoichiometric concentrations, thereby disrupting preformed fibrillar assemblies of synthetic Aβ42 peptides . This suggests that this compound may interact with proteins involved in amyloid formation.
Cellular Effects
This compound has been reported to induce DNA damage and cytotoxic effects . It was found to be genotoxic on HepG2 cells until it reached the maximum concentration tested . Despite cell viability being around 90%, the damage response had saturated, which might be due to cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to undergo isomerization. This dye is useful in conducting experiments with flash photolysis due to the isomerization effect between the trans-4A4N and cis-4A4N states that occurs during photo relaxation . This property allows this compound to interact with light in a unique way, which could potentially influence its interactions with biomolecules.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that this dye is used in experiments due to its isomerization effect . This suggests that the effects of this compound could change over time under certain conditions, such as exposure to light.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Disperse Orange 1 involves the diazotization of 4-nitroaniline followed by coupling with N-phenylaniline. The reaction typically occurs under acidic conditions with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with N-phenylaniline in an alkaline medium to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound suitable for both industrial and research applications .
Chemical Reactions Analysis
Types of Reactions: Disperse Orange 1 undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Oxidation: The amino group can be oxidized back to the nitro group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium dithionite in an aqueous medium.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Reduction: 4-((4-aminophenyl)diazenyl)-N-phenylaniline.
Oxidation: Reformation of the original nitro compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Disperse Orange 1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of azo dyes and their reactions.
Biology: Investigated for its interactions with biological macromolecules and its potential as a fluorescent probe.
Medicine: Explored for its anti-amyloid properties, particularly in the context of Alzheimer’s disease.
Industry: Utilized as a dye in the textile industry due to its vibrant color and stability.
Comparison with Similar Compounds
Disperse Red 1: Another azo dye with similar structural features but different substituents on the aromatic rings.
Disperse Yellow 3: Similar in structure but with different chromophoric groups.
Comparison: Disperse Orange 1 is unique due to its specific anti-amyloid properties, which are not observed in other similar azo dyes. While Disperse Red 1 and Disperse Yellow 3 are primarily used for their dyeing properties, this compound stands out for its potential therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
4-[(4-nitrophenyl)diazenyl]-N-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-22(24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVXLROHJBSEDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062536 | |
Record name | C.I. Disperse Orange 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
Record name | C.I. Disperse Orange 1 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4090 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2581-69-3 | |
Record name | Disperse Orange 1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2581-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Disperse Orange 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002581693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Orange 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-nitrophenyl)azo]-N-phenylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISPERSE ORANGE 1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1592R4P97H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | C.I. DISPERSE ORANGE 1 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5535 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Disperse Orange 1 a concern for allergic contact dermatitis (ACD)?
A1: this compound belongs to the azo dye family, known to be a common cause of textile-related ACD. [] While regulations exist to limit its concentration in products with direct and prolonged skin contact, this compound has been detected in garments exceeding these limits. []
Q2: How common is ACD caused by this compound?
A2: Clinical studies indicate a relatively low prevalence of this compound allergy. In one study, only 1.3% of patients tested positive for this compound sensitivity out of 547 individuals patch tested with a clothing and dye series. []
Q3: What are the typical sources of this compound exposure leading to ACD?
A3: Aside from clothing, potential sources include hair dyes, wound dressings, and even thyroid shields. [] A case report documented severe localized ACD attributed to a textile necklace containing this compound. []
Q4: Can impurities in commercial this compound contribute to its allergenic potential?
A4: Research suggests that impurities present in commercial this compound can indeed act as sensitizers. [] Thin-layer chromatography (TLC) analysis of commercial this compound revealed the presence of additional allergens within the dye. [, ]
Q5: Does this compound exhibit cross-reactivity with other compounds?
A5: Yes, cross-reactivity between this compound and other disperse dyes, particularly Disperse Yellow 3, has been observed. [, ] This cross-reactivity is likely due to the presence of common metabolites like p-aminodiphenylamine. [, ] Simultaneous reactions to p-phenylenediamine (PPD) and disperse azo dyes have also been reported, suggesting potential cross-reactivity. [, ]
Q6: How do skin bacteria contribute to this compound sensitization?
A6: Human skin bacteria possess azo reductases capable of metabolizing disperse azo dyes, including this compound. [] These metabolites, such as p-aminodiphenylamine, can act as potent sensitizers, potentially contributing to the development of ACD. []
Q7: What is the molecular formula and weight of this compound?
A7: this compound has the molecular formula C18H14N4O2 and a molecular weight of 318.33 g/mol.
Q8: How can spectroscopic techniques be used to characterize this compound?
A8: Resonance Raman (RR) spectroscopy has been successfully employed to study the protonation of this compound in solution and adsorbed on oxide surfaces. [] This technique provides valuable insights into the molecule's interactions with different environments.
Q9: How does chlorination treatment affect the toxicity of this compound?
A9: While chlorination, a common wastewater treatment method, can reduce the mutagenic effects of this compound, it does not eliminate them entirely. [] Further research is needed to determine the efficacy of different treatment methods in removing this compound and mitigating its potential risks.
Q10: What methods are used to degrade this compound in wastewater?
A10: Photoelectrocatalytic oxidation using Ti/TiO2 nanotubular array electrodes has shown promise in degrading this compound and reducing its cytotoxicity. [] Electrochemical reduction at a boron-doped diamond electrode is another method explored for the degradation of this azo dye. []
Q11: What is the primary application of this compound?
A11: this compound is predominantly used as a dye in the textile industry for coloring synthetic fibers like polyester, nylon, and acetate. [, ]
Q12: How do light and heat affect the stability of this compound on dyed fabrics?
A12: Prolonged exposure to sunlight and high temperatures can degrade this compound, leading to fading and reduced strength of dyed fibers. [] The presence of lignin in natural fibers like jute can exacerbate this degradation. []
Q13: Are there alternative dye carriers being explored for this compound?
A13: Yes, researchers are investigating the use of unilamellar and multilamellar liposomes as carriers for this compound in wool dyeing. [, ] These lipid-based systems offer potential advantages in terms of controlled dye exhaustion, improved dye-fiber bonding, and reduced reliance on conventional dispersing agents. [, ]
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